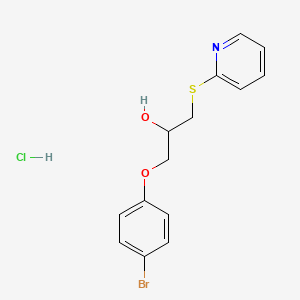
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is a chemical compound that is widely used in scientific research for its various applications. It is a white crystalline powder that is soluble in water and other polar solvents. This compound is also known by its chemical name, BPTP, and has a molecular formula of C14H14BrNO2S.HCl.
Mécanisme D'action
The mechanism of action of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride involves its inhibition of PTP1B. By inhibiting this enzyme, it can increase insulin sensitivity and improve glucose uptake in cells. This can have potential therapeutic benefits for the treatment of type 2 diabetes and other metabolic disorders.
Biochemical and Physiological Effects:
Studies have shown that this compound can have various biochemical and physiological effects. It has been shown to improve glucose tolerance and insulin sensitivity in animal models of type 2 diabetes. It has also been shown to have anti-inflammatory effects by reducing the production of pro-inflammatory cytokines. Additionally, this compound has been shown to inhibit the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride in lab experiments is its selectivity for PTP1B. This allows for more specific inhibition of this enzyme compared to other compounds that may have non-specific effects. However, one limitation of using this compound is its relatively low solubility in non-polar solvents, which can make it difficult to use in certain experimental setups.
Orientations Futures
There are several future directions for the research and development of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride. One potential avenue is its use in combination with other compounds for the treatment of type 2 diabetes and other metabolic disorders. Additionally, further research is needed to fully understand the anti-inflammatory and anti-tumor properties of this compound and its potential therapeutic applications in these areas. Finally, there is a need for the development of more efficient synthesis methods for this compound to improve its availability for research purposes.
Méthodes De Synthèse
The synthesis of 1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride is achieved through a multi-step process involving the reaction of various chemical reagents. The first step involves the reaction of 4-bromophenol with 2-chloroethyl pyridine-2-thiol in the presence of a base to form 1-(4-bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol. This intermediate product is then reacted with hydrochloric acid to produce the final product, this compound.
Applications De Recherche Scientifique
1-(4-Bromophenoxy)-3-(pyridin-2-ylthio)propan-2-ol hydrochloride has a wide range of applications in scientific research. It is primarily used as a selective inhibitor of protein tyrosine phosphatase 1B (PTP1B), which is a key enzyme in the regulation of insulin signaling and glucose homeostasis. This compound has also been shown to have anti-inflammatory and anti-tumor properties.
Propriétés
IUPAC Name |
1-(4-bromophenoxy)-3-pyridin-2-ylsulfanylpropan-2-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BrNO2S.ClH/c15-11-4-6-13(7-5-11)18-9-12(17)10-19-14-3-1-2-8-16-14;/h1-8,12,17H,9-10H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEKFMJNZTJLYEP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)SCC(COC2=CC=C(C=C2)Br)O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15BrClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
376.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-((5-(furan-2-yl)isoxazol-3-yl)methyl)-3-methyl-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2863196.png)
![(2S)-2-[(4-tert-butylbenzoyl)amino]propanoic acid](/img/structure/B2863198.png)
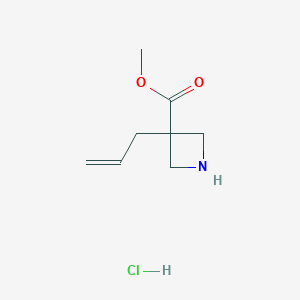
![N-{6-methyl-4-oxo-5-phenyl-3H,4H-thieno[2,3-d]pyrimidin-3-yl}-2-(methylsulfanyl)pyridine-3-carboxamide](/img/structure/B2863203.png)

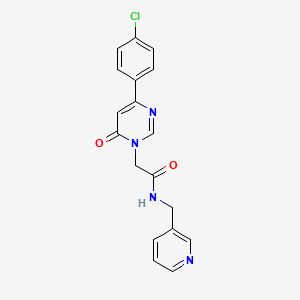
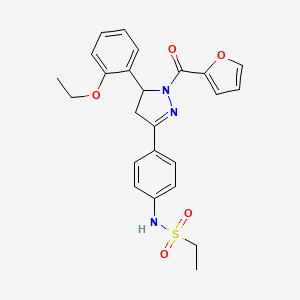
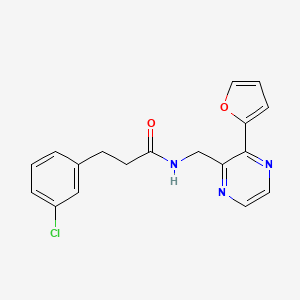
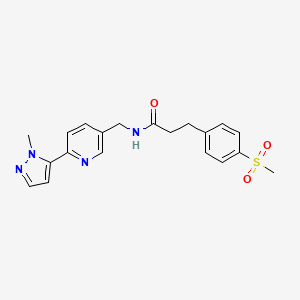
![7-[1-(2,4-Dichlorophenoxy)ethyl]-2-(methylsulfanyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B2863211.png)
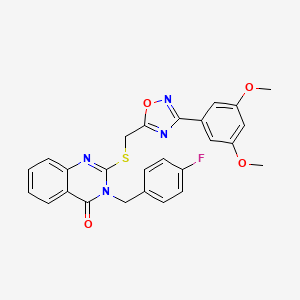
![6-(5-Fluorosulfonyloxypyridine-3-carbonyl)-7,8-dihydro-5H-pyrido[4,3-d]pyrimidine](/img/structure/B2863213.png)
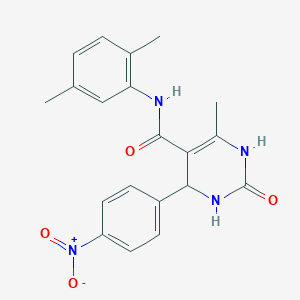
![N-(4-(1,4-dioxa-8-azaspiro[4.5]decane-8-carbonyl)oxazol-2-yl)benzamide](/img/structure/B2863218.png)
